methyl 7-methyl-1H-indole-4-carboxylate
Overview
Description
Methyl 7-methyl-1H-indole-4-carboxylate: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their presence in many natural products and pharmaceuticals due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses vinyl Grignard reagents reacting with nitroarenes to form indoles.
Industrial Production Methods: Large-scale production often involves optimized versions of these methods, ensuring high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives.
Reduction: Reduction reactions can reduce the indole ring or its substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and various nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Indole-4-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Mechanism of Action
Target of Action
Methyl 7-methyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular and cellular levels, which can manifest as therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
It is known that indole derivatives can have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A . Therefore, it is possible that this compound may have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere . Additionally, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s action, efficacy, and stability may be affected by its physical and chemical environment.
Scientific Research Applications
Chemistry: Methyl 7-methyl-1H-indole-4-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: This compound and its derivatives are explored for their potential therapeutic applications in treating various diseases. Industry: Used in the production of dyes, perfumes, and other fine chemicals.
Comparison with Similar Compounds
1H-Indole-4-carboxylic acid
1-methyl-1H-indole-7-carboxylic acid
7-methyl-1H-indole-3-carboxylate
Uniqueness: Methyl 7-methyl-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
methyl 7-methyl-1H-indole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRNSNZWAQOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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